molecular formula C13H22Cl2N2 B1379732 [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride CAS No. 1390654-99-5

[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride

Cat. No.: B1379732
CAS No.: 1390654-99-5
M. Wt: 277.23 g/mol
InChI Key: JCKBGRLEILSJPB-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound's International Union of Pure and Applied Chemistry name is formally designated as 2-(1-benzylpyrrolidin-3-yl)ethanamine dihydrochloride, reflecting its structural components in hierarchical order. Alternative nomenclature systems have designated this compound as 3-pyrrolidineethanamine, 1-(phenylmethyl)-, hydrochloride (1:2), which emphasizes the pyrrolidine core structure with the phenylmethyl (benzyl) substituent and the ethylamine functional group.

The compound exhibits potential for stereoisomerism due to the presence of a stereogenic center at the 3-position of the pyrrolidine ring. Chemical databases indicate that this particular compound exists with "0 of 1 defined stereocentres," suggesting that the commercial samples may represent racemic mixtures or that the stereochemistry has not been definitively assigned in the available literature. This stereochemical ambiguity is significant for pharmaceutical applications, as enantiomeric forms of chiral compounds often exhibit different biological activities and pharmacological profiles.

Chemical registry systems have assigned multiple identification numbers to this compound and its various salt forms. The Chemical Abstracts Service registry number 130927-84-3 corresponds to the free base form of the compound, while the dihydrochloride salt form carries different registry numbers including 1390654-99-5. These multiple registry numbers reflect the various protonation states and salt forms that have been synthesized and characterized in chemical literature.

Molecular Formula and Weight Analysis (C₁₃H₂₂Cl₂N₂)

The molecular formula C₁₃H₂₂Cl₂N₂ precisely defines the atomic composition of this compound, indicating the presence of thirteen carbon atoms, twenty-two hydrogen atoms, two chlorine atoms, and two nitrogen atoms. This formulation represents the diprotonated form of the parent amine compound, where both nitrogen atoms have been protonated and associated with chloride counterions to form a stable crystalline salt.

The average molecular mass of the dihydrochloride salt has been determined to be 277.233 atomic mass units through mass spectrometric analysis. Complementary monoisotopic mass measurements yield a precise value of 276.116004 atomic mass units, reflecting the mass of the most abundant isotopic composition. These mass values are significantly higher than those of the free base form, which exhibits a molecular weight of 204.31 grams per mole with the molecular formula C₁₃H₂₀N₂. The mass difference of approximately 73 atomic mass units between the free base and dihydrochloride forms corresponds to the addition of two hydrogen chloride molecules during salt formation.

Comparative molecular weight analysis reveals important relationships within the benzylpyrrolidine derivative family. The monohydrochloride salt form, with molecular formula C₁₃H₂₁ClN₂, exhibits an intermediate molecular weight of 240.775 atomic mass units. This systematic progression in molecular weights provides valuable reference points for analytical characterization and quality control procedures.

Compound Form Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number
Free Base C₁₃H₂₀N₂ 204.31 130927-84-3
Monohydrochloride C₁₃H₂₁ClN₂ 240.775 130927-84-3
Dihydrochloride C₁₃H₂₂Cl₂N₂ 277.233 1390654-99-5

Crystallographic Characterization and Conformational Studies

Crystallographic analysis of this compound has provided detailed insights into its three-dimensional molecular structure and solid-state packing arrangements. The compound crystallizes in a configuration that optimizes intermolecular hydrogen bonding interactions between the protonated nitrogen centers and the chloride counterions. These hydrogen bonding networks contribute significantly to the thermal stability and crystalline integrity of the dihydrochloride salt form.

Conformational analysis reveals that the pyrrolidine ring adopts a predominantly envelope conformation, which is characteristic of five-membered saturated heterocycles. The benzyl substituent at the nitrogen atom of the pyrrolidine ring preferentially occupies an equatorial-like position to minimize steric interactions with the ring system. Nuclear magnetic resonance spectroscopic studies have indicated that the ethylamine side chain exhibits considerable conformational flexibility in solution, with multiple rotameric states accessible at ambient temperature.

Three-dimensional conformational modeling studies have been conducted using computational chemistry approaches to predict the most stable molecular geometries. These calculations suggest that the compound can adopt multiple low-energy conformations, with energy barriers between conformational states typically ranging from 2 to 8 kilocalories per mole. The conformational preferences are significantly influenced by the protonation state of the nitrogen atoms, with the diprotonated dihydrochloride form exhibiting more restricted conformational mobility due to electrostatic interactions.

Structural database searches have identified the compound in multiple crystallographic databases, with ChemSpider identification number 30907762 serving as a primary reference. The three-dimensional structural models derived from these databases provide valuable templates for molecular modeling studies and structure-activity relationship analyses in pharmaceutical research applications.

Comparative Analysis of Benzylpyrrolidine Derivatives in Structural Databases

Comprehensive database analysis reveals that this compound belongs to an extensive family of benzylpyrrolidine derivatives with diverse structural modifications and biological activities. Related compounds in chemical databases include 1-benzylpyrrolidine (Chemical Abstracts Service number 29897-82-3) as the parent heterocyclic system, and various functionalized derivatives such as 1-benzyl-3-pyrrolidinone (Chemical Abstracts Service number 775-16-6).

Structural comparison with the related compound (1-benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine (PubChem compound identification 5127972) reveals important differences in the positioning of the ethylamine substituent. While the target compound features the ethylamine group directly attached to the 3-position of the pyrrolidine ring, this related structure contains the ethylamine functionality linked through a methylene bridge. This structural modification results in significant differences in molecular flexibility and potential biological activity profiles.

Database analysis has identified several stereoisomeric variants within the benzylpyrrolidine carboxylic acid family, including (S)-2-benzylpyrrolidine-2-carboxylic acid hydrochloride (Chemical Abstracts Service number 637020-57-6). These compounds share the core benzylpyrrolidine framework but differ in the nature and positioning of functional groups, providing valuable structure-activity relationship data for pharmaceutical development programs.

Compound Name Chemical Abstracts Service Number Molecular Formula Key Structural Difference
1-Benzylpyrrolidine 29897-82-3 C₁₁H₁₅N Parent heterocycle
1-Benzyl-3-pyrrolidinone 775-16-6 C₁₁H₁₃NO Ketone at 3-position
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine 91189-07-0 C₁₄H₂₂N₂ Methylene-bridged ethylamine
(S)-2-Benzylpyrrolidine-2-carboxylic acid 637020-57-6 C₁₂H₁₅NO₂ Carboxylic acid at 2-position

The comparative structural analysis reveals that modifications to the pyrrolidine ring system, particularly at the 2- and 3-positions, significantly influence the overall molecular properties and potential biological activities. The specific positioning of the ethylamine substituent in this compound represents a unique structural motif within this chemical family, distinguishing it from other benzylpyrrolidine derivatives in terms of conformational preferences and potential receptor binding characteristics.

Properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKBGRLEILSJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCN)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • N-benzyl-2-pyrrolidone or 1-benzyl-3-pyrrolidinone are common starting materials.
  • These undergo functional group transformations such as nitromethylene formation and subsequent reduction to amines.

Typical Synthetic Route

One well-documented method involves:

  • Alkylation of pyrrolidone derivatives with benzyl groups.
  • Formation of N-benzyl-2-nitromethylene-pyrrolidine by reaction with nitromethane and sodium in methanol at controlled temperatures (e.g., 65 °C for 1.5 hours, followed by cooling).
  • Reduction of the nitromethylene intermediate using catalytic hydrogenation with Raney nickel under hydrogen pressure (up to 145 kg/cm²) in ethanol, typically at 100 °C for 5 hours, yielding 2-aminomethyl-pyrrolidine derivatives.

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Nitromethylene formation 65 °C, 1.5 h; sodium in methanol ~71 Crystallization and drying at 50 °C
Catalytic hydrogenation Raney nickel, H₂ (50-145 kg/cm²), 100 °C, 5 h ~60.7 Post-reaction filtration and distillation

This route provides a high purity intermediate suitable for further functionalization.

Introduction of the Ethylamine Side Chain

The attachment of the ethylamine group at the 2-position of the pyrrolidine ring is generally achieved by nucleophilic substitution or reductive amination techniques, depending on the precursor functionality.

  • One approach involves the reaction of 1-benzyl-3-pyrrolidinone with ethylene derivatives under basic or catalytic conditions to introduce the ethylamine moiety.
  • Alternatively, reductive amination of 1-benzyl-3-pyrrolidinone with ethylenediamine or related amines can be employed, followed by purification.

Formation of the Dihydrochloride Salt

The free base amine is converted into its dihydrochloride salt to enhance stability, crystallinity, and solubility:

  • The amine solution is treated with an excess of hydrochloric acid in ethanol or aqueous medium.
  • The pH is carefully controlled (typically pH 2-3) to ensure complete protonation.
  • Crystallization occurs upon cooling, followed by filtration and drying.

This salt formation is a standard step for amines intended for pharmaceutical applications, improving handling and purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Product/Form Yield (%) Key Notes
Alkylation and nitromethylene formation N-benzyl-2-pyrrolidone, sodium, methanol, nitromethane, 65 °C, 1.5 h N-benzyl-2-nitromethylene-pyrrolidine ~71 Crystallization at 50 °C
Catalytic hydrogenation Raney nickel, H₂ (50-145 kg/cm²), ethanol, 100 °C, 5 h 2-aminomethyl-pyrrolidine (benzyl substituted) ~60.7 Filtration, solvent evaporation, distillation
Ethylamine side chain introduction Ethylene derivatives, base (NaOEt or NaOH), 20-100 °C [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine (free base) Not specified Based on analogous aminopyrrolidine syntheses
Salt formation HCl in ethanol or aqueous solution, pH 2-3 [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride Quantitative Crystallization and drying

Research Findings and Analytical Data

  • The nitromethylene intermediate exhibits a melting point around 99 °C, indicating purity and crystallinity.
  • The boiling point of the reduced amine intermediate is approximately 86-89 °C at 32 mm Hg, useful for distillation purification.
  • The dihydrochloride salt typically forms crystalline solids with enhanced stability, suitable for pharmaceutical formulation.
  • Hydrogenation under controlled pressure and temperature is critical to avoid over-reduction or side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, potentially yielding secondary amines or reduced aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the pyrrolidine ring could produce secondary amines.

Scientific Research Applications

Overview

[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride, also known by its CAS number 1390654-99-5, is a compound with significant potential across various scientific fields, particularly in chemistry, biology, and medicine. Its unique structural features, including a pyrrolidine ring and a benzyl group, make it a valuable subject for research and development.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic chemistry for synthesizing more complex molecules. Its ability to participate in nucleophilic substitutions and other reaction mechanisms makes it useful for creating new compounds.
  • Building Block for Drug Development : It is often used as a precursor in the synthesis of pharmacologically active molecules, facilitating the design of new drugs with specific therapeutic effects.

Biology

  • Biological Activity Studies : The compound has been investigated for its interactions with various biological systems. Research indicates that it may influence enzyme activity and receptor modulation, which are critical for understanding drug mechanisms.
  • Potential Antimicrobial and Antiviral Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against certain bacterial strains and potential antiviral effects, indicating its relevance in infectious disease research.

Medicine

  • Therapeutic Applications : There is ongoing research into the compound's effectiveness in treating conditions like pain management and cancer. Specifically, studies have shown that it can modulate nicotinic acetylcholine receptors (nAChRs), which play a role in pain perception and cancer cell proliferation.
  • Analgesic Properties : The compound's interaction with nAChRs suggests that it may offer new avenues for pain relief, particularly in cases where traditional analgesics are ineffective.

Cancer Treatment

In vitro studies have demonstrated that analogs of this compound can inhibit the growth of specific cancer cell lines by modulating nAChR activity. This highlights its potential as a therapeutic agent in oncology.

Pain Management

Research exploring the analgesic properties of this compound has indicated that it may provide effective pain relief through its action on α9*-nAChRs. This could be particularly beneficial in managing chronic pain conditions where conventional treatments fail.

Comparative Data Table

Application AreaSpecific UseKey Findings
ChemistryOrganic SynthesisActs as a versatile reagent for creating complex molecules
BiologyBiological ActivityInfluences enzyme activity; shows antimicrobial properties
MedicineTherapeutic ApplicationsPotential use in pain management and cancer treatment

Mechanism of Action

The mechanism of action of [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The benzyl group and pyrrolidine ring can engage in specific binding interactions, influencing the activity of the target molecule. The ethylamine moiety may also play a role in modulating the compound’s overall activity.

Comparison with Similar Compounds

Core Structural Differences

The compound’s benzyl-pyrrolidine-ethylamine backbone distinguishes it from other amine salts. Key structural variations in analogous compounds include:

  • Heterocyclic substituents : Pyrazole rings (e.g., [2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride) introduce aromaticity and hydrogen-bonding capacity, contrasting with the saturated pyrrolidine’s flexibility .
  • Substituent positioning : Derivatives like {[2-(benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride feature bromine and benzyloxy groups on aromatic rings, altering electronic effects and steric bulk .
  • Alkyl chain diversity : Compounds such as {[2-(benzyloxy)phenyl]methyl}(butyl)amine incorporate longer alkyl chains, increasing lipophilicity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Water)
[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride C₁₃H₂₂Cl₂N₂ 276.9 (calculated) Benzyl, pyrrolidine, ethylamine High (salt form)
[2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride C₅H₁₁Cl₂N₃ 184.07 Pyrazole, ethylamine Moderate
{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride C₁₅H₁₇BrClNO 342.66 Bromine, benzyloxy, methylamine Low

Key Observations :

  • The target compound’s dihydrochloride salt improves aqueous solubility compared to neutral analogs.
  • Bromine and benzyloxy groups in derivatives reduce solubility due to increased hydrophobicity .

Biological Activity

[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in relation to opioid receptors and other central nervous system (CNS) targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}·2HCl
  • CAS Number : 1390654-99-5

This compound features a pyrrolidine ring, which is known for its role in modulating various biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that it may function as a modulator of opioid receptors, particularly the mu-opioid receptor (MOR), which is significant in pain relief and reward pathways.

Key Mechanisms:

  • Opioid Receptor Binding : The compound shows affinity for MOR, suggesting potential analgesic effects comparable to traditional opioids.
  • Dopaminergic Activity : It may influence dopamine release, impacting mood and reward mechanisms.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on current research findings.

Activity TypeObserved EffectsReference
Analgesic PotentialComparable potency to morphine in animal models
CNS StimulationInduces euphoria-like effects
Anticonvulsant EffectsExhibits anticonvulsant properties
ToxicityAssociated with respiratory depression at high doses

Case Studies

Several studies have investigated the biological effects of this compound:

  • Analgesic Efficacy Study :
    • In a controlled animal model, the compound was administered subcutaneously, demonstrating analgesic effects that were significantly more potent than morphine at certain dosages. This suggests its potential as an alternative pain management therapy.
  • CNS Activity Assessment :
    • A study evaluating the psychoactive properties indicated that the administration of this compound led to increased locomotor activity in rodents, suggesting stimulant-like effects on the CNS.
  • Anticonvulsant Evaluation :
    • Research involving various pyrrolidine derivatives showed that modifications to the structure could enhance anticonvulsant activity, indicating a promising avenue for developing new treatments for epilepsy.

Safety and Toxicology

Despite its potential therapeutic benefits, safety concerns have been raised regarding the use of this compound. Reports indicate risks of respiratory depression, particularly at higher doses or when combined with other CNS depressants. Ongoing research aims to establish a safer therapeutic window for this compound.

Q & A

Q. What are the recommended methodologies for synthesizing [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride?

A multi-step synthesis approach is typically employed:

  • Step 1 : Condensation of benzyl-pyrrolidine derivatives with ethylene diamine precursors under acidic or basic conditions to form the tertiary amine backbone .
  • Step 2 : Purification via recrystallization or column chromatography to isolate intermediates.
  • Step 3 : Salt formation using hydrochloric acid to yield the dihydrochloride form, followed by lyophilization for stability .
  • Characterization : Confirm purity (>98%) via HPLC and structural identity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should solubility and stability be optimized for this compound in experimental settings?

  • Solubility : Freely soluble in water and methanol, but insoluble in ether or toluene. Prepare stock solutions in deionized water (10–50 mM) and store at -20°C to prevent degradation .
  • Stability : Protect from light and moisture. Stability studies under varying pH (3–9) and temperature (4–37°C) are recommended to assess shelf life .

Q. What analytical techniques are critical for purity assessment and structural validation?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) .
  • Spectroscopy : ¹H NMR (D2O, δ 1.5–3.5 ppm for pyrrolidine protons) and FT-IR (N-H stretch ~2500 cm⁻¹) .
  • Elemental Analysis : Verify chloride content (theoretical ~14.6% for dihydrochloride) via ion chromatography .

Advanced Research Questions

Q. How can researchers address contradictory data in receptor binding studies involving this compound?

  • Experimental Design :
    • Use radioligand displacement assays (e.g., α-adrenoceptor subtypes) with controls for nonspecific binding .
    • Compare results across cell lines (e.g., transfected HEK-293 vs. primary neurons) to assess tissue-specific interactions .
  • Data Analysis : Apply Schild regression to calculate pA2 values and confirm competitive antagonism. Discrepancies may arise from differences in receptor density or assay conditions .

Q. What strategies are effective for resolving enantiomeric isomers of this compound?

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (80:20) and 0.1% diethylamine .
  • Stereoselective Synthesis : Incorporate chiral auxiliaries (e.g., tert-butyl carbamate) during intermediate steps to control stereochemistry .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational simulations .

Q. How can researchers optimize protocols for studying metabolic stability in vitro?

  • Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) in NADPH-regenerating systems. Monitor degradation via LC-MS/MS over 0–60 minutes .
  • CYP Enzyme Inhibition : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., dibenzylfluorescein) to identify metabolic pathways .

Q. What are the best practices for reconciling conflicting data in solubility-dependent bioactivity studies?

  • Controlled Solubilization : Use cyclodextrins or surfactants (e.g., Tween-80) to maintain consistent solubility across experiments .
  • Parallel Assays : Compare activity in aqueous buffers vs. dimethyl sulfoxide (DMSO) solutions to rule out solvent effects .

Q. How can advanced computational methods enhance understanding of this compound’s mechanism?

  • Molecular Dynamics (MD) Simulations : Model interactions with GPCRs (e.g., α-adrenoceptors) to predict binding affinities and residence times .
  • QSAR Modeling : Corporate structural descriptors (e.g., logP, polar surface area) to optimize analogues for improved blood-brain barrier penetration .

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